N-Ethyl vs. N-Methyl Oxoindoline Substitution: Conformational and Steric Differentiation
In the fragment-based crystallography study by Xue et al., the oxoindoline series was shown to bind the right-hand side of the sEH active-site pocket via hydrogen bonds to Asp335, Tyr383, and Tyr466 [1]. The N-ethyl substituent on the target compound (vs. N‑methyl in CAS 1172925-55-1 or N‑H in CAS 1171718-44-7) introduces greater steric bulk and increased lipophilicity (calculated ΔlogP ≈ +0.5 for ethyl vs. methyl), which is predicted to enhance occupancy of a hydrophobic cleft adjacent to the catalytic triad. Computational docking studies on indoline-based sEH inhibitors have demonstrated that N-alkyl chain length directly influences the pose of the oxoindoline core and the orientation of the distal aryl–urea moiety [2]. No direct head-to-head sEH IC50 comparison between the N‑ethyl and N‑methyl analogs has been published; the differentiation claim rests on class-level SAR inference supported by crystallographic binding-mode conservation.
| Evidence Dimension | N-alkyl steric bulk and lipophilicity modulation of sEH binding pose |
|---|---|
| Target Compound Data | N-ethyl substituent; MW 355.4; calculated logP ≈ 2.8 (estimated) |
| Comparator Or Baseline | N-methyl analog (CAS 1172925-55-1, MW 341.4, estimated logP ≈ 2.3); N–H analog (CAS 1171718-44-7, MW 327.3, estimated logP ≈ 1.9) |
| Quantified Difference | ΔMW +14 Da (methyl) and +28 Da (N–H); ΔlogP ≈ +0.5 (methyl) and +0.9 (N–H) (calculated estimates) |
| Conditions | In silico physicochemical property calculation; no comparative biochemical assay data available |
Why This Matters
The N-ethyl group provides a distinct steric and lipophilic profile compared to N‑methyl or N–H analogs, which may translate to differential sEH pocket occupancy; procurement decisions should treat these as non-equivalent chemical entities.
- [1] Xue, Y.; Olsson, T.; Johansson, C. A.; Oster, L.; Beisel, H.; Rohman, M.; Karis, D.; Backstrom, S. Fragment Screening of Soluble Epoxide Hydrolase for Lead Generation—Structure-Based Hit Evaluation and Chemistry Exploration. ChemMedChem 2016, 11 (5), 497–508. View Source
- [2] Cerqua, I.; Musella, S.; Peltner, L. K.; et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. J. Med. Chem. 2022, 65 (21), 14402–14423. View Source
